molecular formula C17H11BrN2 B8398523 2-bromo-9-(pyridin-2-yl)-9H-carbazole

2-bromo-9-(pyridin-2-yl)-9H-carbazole

Cat. No. B8398523
M. Wt: 323.2 g/mol
InChI Key: RDNBQLKCMFLYLS-UHFFFAOYSA-N
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Description

2-bromo-9-(pyridin-2-yl)-9H-carbazole is a useful research compound. Its molecular formula is C17H11BrN2 and its molecular weight is 323.2 g/mol. The purity is usually 95%.
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properties

Product Name

2-bromo-9-(pyridin-2-yl)-9H-carbazole

Molecular Formula

C17H11BrN2

Molecular Weight

323.2 g/mol

IUPAC Name

2-bromo-9-pyridin-2-ylcarbazole

InChI

InChI=1S/C17H11BrN2/c18-12-8-9-14-13-5-1-2-6-15(13)20(16(14)11-12)17-7-3-4-10-19-17/h1-11H

InChI Key

RDNBQLKCMFLYLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=N4)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100 mL 3-neck flask was charged with copper iodide (0.057 g, 0.301 mmol), 2-bromo-9H-carbazole (7.4 g, 30.1 mmol), 2-iodopyridine (12.3 g, 60.1 mmol), potassium phosphate (12.8 g, 60.1 mmol), (1R,4R)-cyclohexane-1,4-diamine (0.343 g, 3.0 mmol), and dioxane (25 mL) and the reaction mixture was heated at 65° C. for 16 hours. The reaction mixture was then poured into deionized water and extracted with dichloromethane The organic layers were combined and subjected to a column chromatography (neutral Al2O3, 99/1 hexane/EtOAc) to yield 4.2 g (43%) of 2-bromo-9-(pyridin-2-yl)-9H-carbazole as a white solid. The product was confirmed by GC/MS and NMR.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0.343 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 10 mmol of 2-bromo-9H-carbazole, 15 mmol of 2-bromopyridine, 1 mmol of copper(I)iodide, 25 mmol of potassium carbonate, and 2 mmol of L-proline were combined in stirring degassed dimethyl sulfoxide. The mixture was heated to 90° C. for 3 days before being cooled and separated between dichloromethane and water. The water layer was washed twice with dichloromethane and the organics were combined and washed once with brine. The organic fraction was dried with magnesium sulfate and concentrated under reduced pressure and subjected to column chromatography of silica with dichloromethane as the eluent. After concentrating under reduced pressure, 2-bromo-9-(pyridin-2-yl)-9H-carbazole was isolated in a 70% yield.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
25 mmol
Type
reactant
Reaction Step Three
Quantity
2 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
catalyst
Reaction Step Five

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